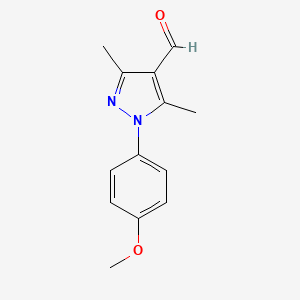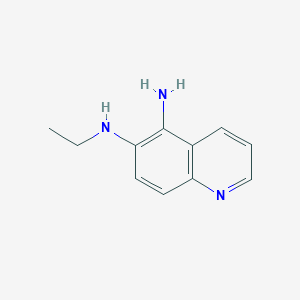
6-N-ethylquinoline-5,6-diamine
Vue d'ensemble
Description
6-N-ethylquinoline-5,6-diamine, also known as 6-EQA, is a compound used in various fields of scientific research and industry. It has a molecular weight of 187.24 and a molecular formula of C11H13N3 .
Molecular Structure Analysis
The molecular structure of 6-N-ethylquinoline-5,6-diamine can be represented by the canonical SMILES string: CCNC1=C(C2=C(C=C1)N=CC=C2)N . This indicates that the molecule contains an ethyl group (CC) and an amine group (NC1), among other components .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Synthesis of Complex Molecules : Research demonstrates the synthesis of complex molecules like Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate through chemical reduction and nucleophilic addition reactions. Such synthetic pathways are crucial for the development of pharmaceuticals and agrochemicals (Zahra et al., 2007).
Fluorescent Zinc Sensors : The development of fluorescent sensors for zinc, utilizing TACN derivatives with quinolylmethyl moieties, showcases the application in detecting and quantifying metal ions in biological systems. This is significant for understanding the role of metals in biological processes and diseases (Mikata et al., 2014).
Biological Activities
Antimalarial and Anticancer Properties : Studies on compounds like Chloroquine, a derivative related to quinoline, highlight its use as an antimalarial and potential in cancer therapy. The research underscores the reevaluation of existing drugs for new therapeutic purposes, demonstrating the versatility of quinoline derivatives in medicinal chemistry (Solomon & Lee, 2009).
Dopamine Receptor Ligands : The investigation into N-methyl, N-ethyl, and N-n-propyl derivatives of certain isoquinolines as dopamine receptor ligands illustrates the exploration of quinoline derivatives in neurochemistry and their potential applications in treating neurological disorders (Claudi et al., 2000).
Mécanisme D'action
Target of Action
The primary targets of 6-N-ethylquinoline-5,6-diamine are currently unknown. This compound is a derivative of quinoline, which is known to interact with diverse biological targets like proteins, receptors, and enzymes . .
Pharmacokinetics
The optimization of these properties is a critical part of drug discovery, as they have a major impact on the bioavailability of a compound . .
Propriétés
IUPAC Name |
6-N-ethylquinoline-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-13-10-6-5-9-8(11(10)12)4-3-7-14-9/h3-7,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKVAMDURIFSKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C2=C(C=C1)N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-N-ethylquinoline-5,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B1452130.png)
![1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452131.png)
![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)
![2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B1452134.png)

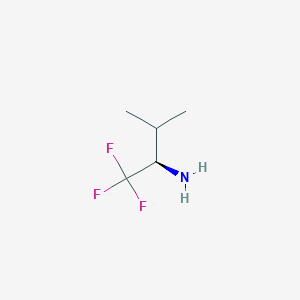
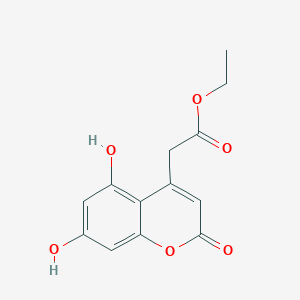
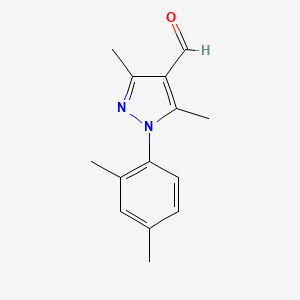
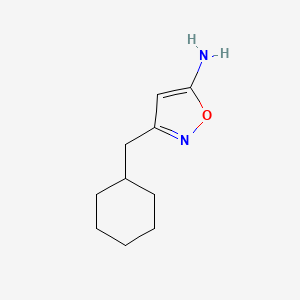
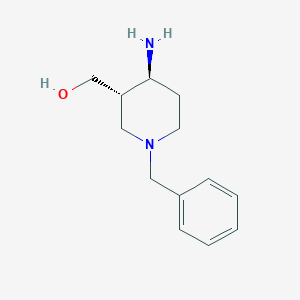

![2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452148.png)
![1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452150.png)
